(1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
The compound (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that features an indole core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the Pyridine Moiety: The pyridine moiety is often introduced via a coupling reaction, such as the Suzuki or Heck coupling, which involves the reaction of a halogenated pyridine with a boronic acid or alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in synthetic organic chemistry .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development and biochemical studies .
Medicine
Medically, (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyridine moieties allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds like piperazine-1-carboxamide and piperazine-1-sulfonamide are structurally related and used in similar applications.
Pyridine Derivatives: Pyridine-2-carboxylic acid and pyridine-3-sulfonic acid are examples of compounds with the pyridine moiety, used in various chemical and biological studies.
Uniqueness
The uniqueness of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone lies in its combination of three distinct moieties: indole, piperazine, and pyridine. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
Molecular Formula |
C21H24N4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1-methylindol-5-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N4O/c1-23-10-7-17-16-18(5-6-20(17)23)21(26)25-14-12-24(13-15-25)11-8-19-4-2-3-9-22-19/h2-7,9-10,16H,8,11-15H2,1H3 |
InChI Key |
USYJIHXCALCJPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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